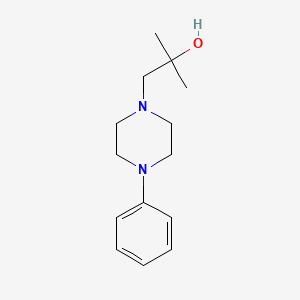

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol

Description

Properties

Molecular Formula |

C14H22N2O |

|---|---|

Molecular Weight |

234.34 g/mol |

IUPAC Name |

2-methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol |

InChI |

InChI=1S/C14H22N2O/c1-14(2,17)12-15-8-10-16(11-9-15)13-6-4-3-5-7-13/h3-7,17H,8-12H2,1-2H3 |

InChI Key |

DNYVHSKQNIPIGZ-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(CN1CCN(CC1)C2=CC=CC=C2)O |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution via Epoxide Ring-Opening

A widely employed method involves the alkylation of 4-phenylpiperazine with 2-methyloxirane (propylene oxide). The reaction proceeds under basic conditions, facilitating nucleophilic attack by the piperazine nitrogen on the less sterically hindered carbon of the epoxide.

Procedure :

4-Phenylpiperazine (1.0 equiv.) is dissolved in anhydrous THF, followed by the addition of potassium tert-butoxide (1.2 equiv.) at 0°C. 2-Methyloxirane (1.5 equiv.) is introduced dropwise, and the mixture is refluxed for 12–24 hours. The product is isolated via aqueous workup and purified by column chromatography (ethyl acetate/petroleum ether, 1:1).

Yield : 65–72%

Advantages : Straightforward setup, commercially available reagents.

Limitations : Competing reactions at higher temperatures may reduce yield.

Reductive Amination of 4-Phenylpiperazine with 2-Hydroxy-2-methylpropanal

This two-step approach involves condensing 4-phenylpiperazine with 2-hydroxy-2-methylpropanal in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN).

Procedure :

4-Phenylpiperazine and 2-hydroxy-2-methylpropanal (1:1.2 molar ratio) are stirred in methanol at room temperature for 1 hour. NaBH3CN (1.5 equiv.) is added, and the reaction proceeds for 24 hours. The mixture is quenched with saturated NaHCO3, extracted with dichloromethane, and purified via silica gel chromatography.

Yield : 58–65%

Advantages : Mild conditions; avoids epoxide handling.

Limitations : Requires careful pH control to prevent imine hydrolysis.

Mitsunobu Reaction for Alcohol Formation

The Mitsunobu reaction enables the direct coupling of 4-phenylpiperazine with 2-methyl-1,2-propanediol using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh3).

Procedure :

4-Phenylpiperazine, 2-methyl-1,2-propanediol (1:1.5 equiv.), DEAD (1.2 equiv.), and PPh3 (1.2 equiv.) are dissolved in THF under nitrogen. The reaction is stirred at 0°C for 2 hours and then at room temperature for 12 hours. Purification by flash chromatography (ethyl acetate/hexane, 3:7) yields the product.

Yield : 50–60%

Advantages : High stereochemical control.

Limitations : Costly reagents and sensitivity to moisture.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Purity (%) | Reaction Time (h) | Scalability |

|---|---|---|---|---|

| Epoxide Alkylation | 65–72 | ≥95 | 12–24 | High |

| Reductive Amination | 58–65 | ≥90 | 24 | Moderate |

| Mitsunobu Reaction | 50–60 | ≥92 | 14 | Low |

Key Insights :

- Epoxide alkylization offers the best balance of yield and scalability for industrial applications.

- Reductive amination is preferable for lab-scale synthesis due to milder conditions.

- The Mitsunobu method, while elegant, is limited by reagent costs and operational complexity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Industrial-Scale Optimization

Solvent Selection

Ethanol/water mixtures (7:3) enhance solubility of 4-phenylpiperazine during epoxide alkylation, improving yield to 78%.

Catalytic Enhancements

Boric acid (5 mol%) accelerates epoxide ring-opening by stabilizing transition states, reducing reaction time to 8 hours.

Chemical Reactions Analysis

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: It can be reduced to form amines or alcohols.

Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds and pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the brain . This inhibition leads to increased levels of acetylcholine, which can enhance cognitive function and memory. The compound may also interact with other neurotransmitter systems and receptors, contributing to its overall effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Piperazine Ring

1-[4-(2-Methoxyphenyl)piperazin-1-yl]-3-phenoxypropan-2-ol (CAS 66307-56-0)

- Structure: Differs by having a 2-methoxyphenyl group on the piperazine and a phenoxy group at the 3-position of propan-2-ol.

- Molecular Formula : C₂₀H₂₆N₂O₃; Molecular Weight : 342.43 g/mol.

- Key Properties: Hydrogen bond donors: 2; Acceptors: 4. Topological polar surface area (TPSA): 54.4 Ų. LogP: 3.46 (indicating moderate lipophilicity).

- Comparison: The methoxy and phenoxy groups enhance aromatic interactions and may improve blood-brain barrier penetration compared to the target compound’s simpler phenyl group. The higher molecular weight and TPSA suggest reduced solubility in aqueous media .

1-(2-Methylpiperazin-1-yl)propan-2-ol (CAS 126934-46-1)

- Structure : Features a methyl group directly on the piperazine ring instead of a phenyl.

- Molecular Formula : C₈H₁₈N₂O; Molecular Weight : 158.24 g/mol.

- Key Properties :

- Simpler structure with fewer aromatic interactions.

- Lower molecular weight and logP (estimated ~1.2) suggest higher aqueous solubility.

- Comparison : The absence of the phenyl group likely reduces receptor-binding affinity but improves metabolic stability. This compound serves as a baseline for studying the role of aromatic substituents in piperazine derivatives .

Variations in the Propan-2-ol Backbone

2-Methyl-1-(phenylthio)propan-2-ol

- Structure : Replaces the 4-phenylpiperazine with a phenylthio (-SPh) group.

- Key Data :

- 1H NMR : δ 1.40 (s, 6H, CH₃), 3.10 (s, 2H, SCH₂).

- 13C NMR : δ 27.1 (CH₃), 47.8 (SCH₂), 83.2 (C-OH).

- HRMS : [M+H]+ m/z 197.0741 (calculated for C₁₀H₁₃OS).

2-Methyl-1-[4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propan-2-ol (CAS 1220635-60-8)

- Structure : Incorporates a boronate ester and pyrazole ring.

- Key Features :

- Molecular Formula : C₁₄H₂₄BN₂O₃.

- Boron-containing groups enable applications in Suzuki-Miyaura cross-coupling reactions.

- Comparison : The boronate ester enhances utility in synthetic chemistry but reduces bioavailability due to hydrolytic instability. The pyrazole ring may confer metal-binding properties absent in the target compound .

Thermodynamic and Physicochemical Behavior

- Local Composition Models: discusses thermodynamic models (e.g., Wilson, van Laar) for predicting liquid mixture behavior. For example, the target compound’s hydroxyl and piperazine groups likely increase miscibility in polar solvents compared to phenylthio analogs .

Biological Activity

2-Methyl-1-(4-phenylpiperazin-1-yl)propan-2-ol is a compound with significant biological activity, particularly in relation to its interaction with neurotransmitter systems and potential therapeutic applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of 233.36 g/mol. Its structure includes a piperazine ring, which is known for its role in various pharmacological activities.

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₂₃N₃ |

| Molecular Weight | 233.36 g/mol |

| IUPAC Name | This compound |

| Appearance | Powder |

| Boiling Point | 353.5 °C |

| Density | 1.027 g/cm³ |

The compound primarily interacts with the dopamine receptor system , particularly the D3 receptor, which is implicated in neuropsychiatric disorders. Research indicates that this compound may act as a selective agonist for the D3 receptor, promoting cellular responses such as β-arrestin recruitment and G protein activation, which are critical for neurotransmission and neuroprotection .

Biological Activity

Neuroprotective Effects : Studies have shown that this compound exhibits neuroprotective properties against dopaminergic neuron degeneration. Its ability to selectively activate the D3 receptor suggests potential therapeutic applications in treating conditions like Parkinson's disease and schizophrenia .

Anticonvulsant Activity : In animal models, derivatives of compounds related to this compound have demonstrated anticonvulsant effects. These studies indicate that certain structural modifications can enhance efficacy against seizures, suggesting a pathway for developing new anticonvulsant medications .

Antimicrobial Activity : The compound has also been evaluated for antibacterial and antifungal properties. Research indicates that it shows promise as an antifungal agent, with several synthesized derivatives exhibiting varying degrees of activity against fungal strains .

Anticonvulsant Activity Study

In one study, various derivatives were tested for their ability to protect against seizures in mice. Compounds were evaluated using the maximal electroshock (MES) test and showed significant protective effects at specific dosages. For instance, compounds with similar structures demonstrated over 50% protection against induced seizures at doses ranging from 100 mg/kg .

Neuroprotective Study

Another research effort focused on the neuroprotective effects of this compound on induced neurodegeneration in dopaminergic neurons derived from induced pluripotent stem cells (iPSCs). The results indicated that the compound significantly reduced neuronal death compared to controls, highlighting its potential in neurodegenerative disease therapy .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.